M435-1279

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H17N3O5S2 |

|---|---|

Molecular Weight |

419.5 g/mol |

IUPAC Name |

4-hydroxy-2-oxo-N-(4-sulfamoylphenyl)-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-b]pyridine-3-carboxamide |

InChI |

InChI=1S/C18H17N3O5S2/c19-28(25,26)10-7-5-9(6-8-10)20-16(23)14-15(22)13-11-3-1-2-4-12(11)27-18(13)21-17(14)24/h5-8H,1-4H2,(H,20,23)(H2,19,25,26)(H2,21,22,24) |

InChI Key |

MVQJFYRZMPKNIV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C3=C(S2)NC(=O)C(=C3O)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

M435-1279: A Technical Guide to its Mechanism of Action as a UBE2T Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

M435-1279 is a novel small molecule inhibitor of the ubiquitin-conjugating enzyme E2 T (UBE2T).[1][2][3][4][5] Its mechanism of action centers on the inhibition of UBE2T-mediated ubiquitination and subsequent proteasomal degradation of the scaffolding protein Receptor for Activated C Kinase 1 (RACK1). This stabilization of RACK1 leads to the suppression of hyperactivated Wnt/β-catenin signaling, a pathway implicated in the progression of various cancers, including gastric and glioblastoma. Preclinical studies have demonstrated the potential of this compound as a therapeutic agent by inhibiting tumor growth in vitro and in vivo. This document provides a comprehensive technical overview of the mechanism of action of this compound, including its effects on cellular signaling, quantitative data from key experiments, and detailed experimental protocols.

Core Mechanism of Action

This compound directly targets and inhibits the enzymatic activity of UBE2T. UBE2T is a ubiquitin-conjugating enzyme that has been shown to play a crucial role in gastric cancer by promoting the ubiquitination and degradation of RACK1, independent of an E3 ligase. The loss of RACK1, a key component of the β-catenin destruction complex, leads to the accumulation and nuclear translocation of β-catenin, resulting in the hyperactivation of the Wnt signaling pathway and promoting cancer progression.

This compound intervenes in this process by binding to UBE2T and preventing it from ubiquitinating RACK1. This inhibitory action stabilizes RACK1 protein levels, thereby restoring the function of the β-catenin destruction complex and suppressing the aberrant Wnt/β-catenin signaling. The downstream effects include reduced expression of Wnt target genes, such as Ki-67 and β-catenin itself, leading to the inhibition of cancer cell proliferation and tumor growth.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound from preclinical studies.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Value | Reference |

| IC50 | GES-1 (normal gastric mucosa) | 16.8 μM | |

| HGC27 (gastric cancer) | 11.88 μM | ||

| MKN45 (gastric cancer) | 6.93 μM | ||

| AGS (gastric cancer) | 7.76 μM | ||

| Binding Affinity (KD) | UBE2T | 50.5 μM |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosage and Administration | Outcome | Reference |

| BALB/C nude mice with MKN45 xenografts | 5 mg/kg/day, intratumor injection for 18 days | Slowed tumor growth, increased RACK1 expression, decreased Ki-67 and β-catenin expression |

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound.

Caption: this compound inhibits UBE2T, stabilizing RACK1 and restoring β-catenin degradation.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on the primary research describing the characterization of this compound.

Cell Viability Assay

This protocol is used to determine the cytotoxic effects of this compound on cancer and non-cancerous cell lines.

Caption: Workflow for determining cell viability using the MTT assay.

Protocol:

-

Cell Seeding: Gastric cancer cell lines (HGC27, AGS, MKN45) and a normal gastric mucosal cell line (GES-1) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Treatment: The cells are then treated with this compound at various concentrations (e.g., 0, 2, 4, 8, 16, 31 μM) in fresh medium.

-

Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Following incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plates are incubated for an additional 4 hours.

-

Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Measurement: The absorbance is measured at 490 nm using a microplate reader.

-

Analysis: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

In Vitro Ubiquitination Assay

This assay is performed to assess the effect of this compound on the ubiquitination of RACK1.

Protocol:

-

Cell Transfection: HEK293T cells are co-transfected with plasmids encoding Flag-tagged RACK1, HA-tagged ubiquitin, and Myc-tagged UBE2T.

-

Treatment: After 24 hours, the transfected cells are treated with this compound (11.88 μM) or a vehicle control (DMSO) for an additional 48 hours.

-

Cell Lysis: The cells are harvested and lysed in a buffer containing protease and deubiquitinase inhibitors.

-

Immunoprecipitation: The cell lysates are incubated with anti-Flag antibody-conjugated beads overnight at 4°C to immunoprecipitate RACK1.

-

Washing: The beads are washed multiple times with lysis buffer to remove non-specific binding proteins.

-

Elution and Western Blotting: The immunoprecipitated proteins are eluted from the beads by boiling in SDS-PAGE loading buffer and then separated by SDS-PAGE. The ubiquitination of RACK1 is detected by Western blotting using an anti-HA antibody. The total amount of immunoprecipitated RACK1 is detected using an anti-Flag antibody.

In Vivo Xenograft Model

This protocol describes the evaluation of the anti-tumor efficacy of this compound in a mouse model.

Caption: Workflow for the in vivo evaluation of this compound in a xenograft mouse model.

Protocol:

-

Animal Model: Six-week-old male BALB/C nude mice are used for the study.

-

Cell Implantation: MKN45 gastric cancer cells are suspended in PBS and subcutaneously injected into the flank of each mouse.

-

Tumor Growth and Randomization: When the tumors reach a volume of approximately 75-100 mm³, the mice are randomly assigned to a treatment group and a control group.

-

Treatment: The treatment group receives intratumoral injections of this compound at a dose of 5 mg/kg/day for 18 consecutive days. The control group receives injections of the vehicle.

-

Monitoring: Tumor volume and body weight are measured every three days. Tumor volume is calculated using the formula: (length × width²) / 2.

-

Endpoint and Analysis: At the end of the treatment period, the mice are euthanized, and the tumors are excised, weighed, and processed for immunohistochemical analysis of RACK1, Ki-67, and β-catenin expression.

Conclusion

This compound is a promising UBE2T inhibitor with a well-defined mechanism of action that involves the stabilization of RACK1 and the subsequent suppression of the Wnt/β-catenin signaling pathway. The preclinical data demonstrate its potential as a therapeutic agent for cancers with aberrant Wnt signaling. This technical guide provides a comprehensive overview of the core mechanism, quantitative efficacy, and detailed experimental protocols for this compound, serving as a valuable resource for researchers and drug development professionals in the field of oncology. Further investigation into the clinical utility of this compound is warranted.

References

- 1. A novel UBE2T inhibitor suppresses Wnt/β-catenin signaling hyperactivation and gastric cancer progression by blocking RACK1 ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. One moment, please... [oar.a-star.edu.sg]

- 4. A novel UBE2T inhibitor suppresses Wnt/β-catenin signaling hyperactivation and gastric cancer progression by blocking RACK1 ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

M435-1279: A Technical Guide to a Novel UBE2T Inhibitor for Gastric Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of M435-1279, a novel and specific inhibitor of the Ubiquitin Conjugating Enzyme E2 T (UBE2T). UBE2T has been identified as a key player in the progression of gastric cancer through its role in the hyperactivation of the Wnt/β-catenin signaling pathway. This compound offers a promising therapeutic strategy by selectively targeting UBE2T, thereby preventing the degradation of the scaffolding protein RACK1 and suppressing tumor growth. This document details the mechanism of action, quantitative efficacy, and the experimental protocols utilized in the characterization of this compound.

Core Mechanism of Action

This compound functions by directly inhibiting the enzymatic activity of UBE2T.[1][2][3] This inhibition prevents the UBE2T-mediated ubiquitination and subsequent proteasomal degradation of the Receptor for Activated C Kinase 1 (RACK1).[1][2] RACK1 is a crucial component of the β-catenin destruction complex. By stabilizing RACK1, this compound effectively restores the function of this complex, leading to the phosphorylation and degradation of β-catenin. As a result, the nuclear translocation of β-catenin is blocked, and the transcription of Wnt target genes, which are responsible for cell proliferation and survival, is suppressed.

Signaling Pathway

Caption: UBE2T/Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Quantitative Data

In Vitro Efficacy

| Cell Line | Description | IC50 (µM) | Reference |

| HGC27 | Human Gastric Cancer | 11.88 | |

| MKN45 | Human Gastric Cancer | 6.93 | |

| AGS | Human Gastric Cancer | 7.76 | |

| GES-1 | Human Gastric Mucosal Epithelial | 16.8 |

Binding Affinity

| Target | Method | KD (µM) | Reference |

| UBE2T | Surface Plasmon Resonance | 50.5 |

In Vivo Efficacy

| Animal Model | Treatment | Dosage | Outcome | Reference |

| BALB/c Nude Mice with MKN45 Xenografts | This compound | 5 mg/kg/day (intratumor) for 18 days | Slowed tumor growth, increased RACK1 expression, decreased Ki-67 and β-catenin expression |

Experimental Protocols

Cell Viability Assay

Objective: To determine the cytotoxic effects of this compound on gastric cancer cell lines.

Methodology:

-

Cell Culture: Human gastric cancer cell lines (HGC27, AGS, MKN45) and a normal human gastric mucosal epithelial cell line (GES-1) were cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.

-

Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Treatment: The following day, cells were treated with various concentrations of this compound (ranging from 0 to 31 µM) for 48 hours.

-

MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

-

Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

-

Measurement: The absorbance at 490 nm was measured using a microplate reader.

-

Analysis: The half-maximal inhibitory concentration (IC50) was calculated by plotting the percentage of cell viability against the log concentration of this compound.

In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a gastric cancer xenograft model.

Methodology:

-

Animal Model: Six-week-old male BALB/c nude mice were used for the study.

-

Tumor Inoculation: 5 x 106 MKN45 cells were suspended in 100 µL of PBS and subcutaneously injected into the right flank of each mouse.

-

Tumor Growth: Tumors were allowed to grow until they reached a volume of approximately 75-100 mm3.

-

Treatment Groups: Mice were randomly assigned to a control group (vehicle) and a treatment group (this compound).

-

Drug Administration: The treatment group received intratumoral injections of this compound at a dose of 5 mg/kg/day for 18 consecutive days. The control group received vehicle injections.

-

Tumor Measurement: Tumor volume was measured every three days using a caliper and calculated using the formula: Volume = (length x width2) / 2.

-

Endpoint: At the end of the treatment period, the mice were euthanized, and the tumors were excised, weighed, and processed for further analysis (e.g., immunohistochemistry for RACK1, Ki-67, and β-catenin).

Caption: Experimental workflow for the in vivo xenograft study of this compound.

In Vitro Ubiquitination Assay

Objective: To determine the effect of this compound on the ubiquitination of RACK1.

Methodology:

-

Cell Transfection: HGC27 cells were co-transfected with plasmids expressing HA-tagged ubiquitin and Flag-tagged RACK1.

-

Inhibitor Treatment: After 24 hours, the cells were treated with this compound (11.88 µM) for 48 hours.

-

Proteasome Inhibition: To allow for the accumulation of ubiquitinated proteins, the cells were treated with the proteasome inhibitor MG132 (20 µM) for 6 hours before harvesting.

-

Cell Lysis: Cells were lysed in RIPA buffer containing protease and deubiquitinase inhibitors.

-

Immunoprecipitation: Cell lysates were incubated with anti-Flag antibody-conjugated agarose beads overnight at 4°C to immunoprecipitate RACK1.

-

Washing: The beads were washed extensively with lysis buffer to remove non-specific binding proteins.

-

Elution: The immunoprecipitated proteins were eluted by boiling in SDS-PAGE sample buffer.

-

Western Blotting: The eluted proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with an anti-HA antibody to detect ubiquitinated RACK1. The membrane was also probed with an anti-Flag antibody to confirm equal immunoprecipitation of RACK1.

Conclusion

This compound is a potent and specific inhibitor of UBE2T that demonstrates significant anti-cancer activity in gastric cancer models. Its mechanism of action, which involves the stabilization of RACK1 and subsequent suppression of the Wnt/β-catenin signaling pathway, presents a novel and targeted approach for the treatment of gastric cancers with aberrant Wnt signaling. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound.

References

M435-1279: A Novel Inhibitor of the Wnt/β-catenin Pathway for Therapeutic Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Wnt/β-catenin signaling pathway, a critical regulator of cellular processes, is frequently hyperactivated in various cancers, making it a prime target for therapeutic intervention. This document provides a comprehensive technical overview of M435-1279, a novel small molecule inhibitor that modulates this pathway. This compound acts as an inhibitor of the ubiquitin-conjugating enzyme E2T (UBE2T), thereby preventing the degradation of the scaffolding protein Receptor for Activated C Kinase 1 (RACK1). This action stabilizes the β-catenin destruction complex, leading to the suppression of Wnt/β-catenin signaling. This guide details the mechanism of action of this compound, presents its quantitative biological activity, and provides detailed protocols for key experimental assays relevant to its study.

Introduction to the Wnt/β-catenin Signaling Pathway

The canonical Wnt/β-catenin signaling pathway is a highly conserved signal transduction cascade that plays a pivotal role in embryonic development, tissue homeostasis, and adult stem cell maintenance.[1][2][3][4] Dysregulation of this pathway is a hallmark of numerous human diseases, most notably cancer.

In the "off-state," a destruction complex, comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β), phosphorylates β-catenin. This phosphorylation event marks β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytoplasmic levels low.

Upon binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor, the destruction complex is inactivated. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it partners with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the expression of target genes that promote cell proliferation and survival.

This compound: Mechanism of Action

This compound is a recently identified small molecule inhibitor of the Wnt/β-catenin signaling pathway. Its mechanism of action is distinct from many other Wnt pathway inhibitors. This compound targets UBE2T, a ubiquitin-conjugating enzyme. In certain pathological contexts, such as gastric cancer, UBE2T mediates the ubiquitination and subsequent degradation of RACK1. RACK1 is a scaffolding protein that plays a crucial role in the assembly and function of the β-catenin destruction complex.

By inhibiting UBE2T, this compound prevents the degradation of RACK1. The stabilized RACK1 enhances the function of the β-catenin destruction complex, leading to increased phosphorylation and degradation of β-catenin. This, in turn, suppresses the hyperactivation of the Wnt/β-catenin signaling pathway and inhibits the progression of cancers driven by this pathway.

Signaling Pathway Diagram

Caption: Mechanism of this compound in the Wnt/β-catenin pathway.

Quantitative Data for this compound

The biological activity of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

In Vitro Activity of this compound

| Cell Line | Description | Assay Type | Endpoint | Value | Reference |

| GES-1 | Human Gastric Epithelial | Cell Viability (MTT) | IC50 | 16.8 µM | |

| HGC27 | Human Gastric Cancer | Cell Viability (MTT) | IC50 | 11.88 µM | |

| MKN45 | Human Gastric Cancer | Cell Viability (MTT) | IC50 | 6.93 µM | |

| AGS | Human Gastric Cancer | Cell Viability (MTT) | IC50 | 7.76 µM | |

| UBE2T | Recombinant Protein | Microscale Thermophoresis (MST) | Kd | 50.5 µM |

In Vivo Activity of this compound

| Animal Model | Dosing Regimen | Observed Effects | Reference |

| BALB/c nude mice with MKN45 xenografts | 5 mg/kg/day, intratumor injection for 18 days | Slowed tumor growth, increased RACK1 expression, decreased Ki-67 and β-catenin expression |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability (MTT) Assay

This protocol is used to assess the effect of this compound on the viability of cancer cell lines.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., HGC27, AGS, MKN45) and a control cell line (e.g., GES-1)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ incubator.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Microscale Thermophoresis (MST) Assay

This protocol is used to determine the binding affinity of this compound to its target protein, UBE2T.

Materials:

-

Purified, fluorescently labeled UBE2T protein

-

This compound

-

Assay buffer (e.g., PBS with 0.05% Tween-20)

-

MST instrument (e.g., Monolith NT.115)

-

Capillaries

Procedure:

-

Prepare a series of 16 dilutions of this compound in the assay buffer. The concentration range should span the expected Kd value (e.g., from 31 nM to 500 µM).

-

Prepare a solution of fluorescently labeled UBE2T at a constant concentration in the assay buffer.

-

Mix the labeled UBE2T solution with each dilution of this compound in a 1:1 ratio.

-

Incubate the mixtures at room temperature for 10 minutes.

-

Load the samples into the MST capillaries.

-

Measure the thermophoresis of the samples in the MST instrument.

-

Analyze the data using the instrument's software to determine the dissociation constant (Kd).

In Vivo Ubiquitination Assay

This protocol is used to assess the effect of this compound on the ubiquitination of RACK1 in cells.

Materials:

-

Cell line of interest (e.g., HGC27)

-

Plasmids encoding His-tagged ubiquitin and Flag-tagged RACK1

-

Transfection reagent

-

This compound

-

Proteasome inhibitor (e.g., MG132)

-

Lysis buffer (containing deubiquitinase inhibitors)

-

Ni-NTA agarose beads

-

Antibodies against Flag and ubiquitin

-

Western blot reagents

Procedure:

-

Co-transfect cells with plasmids encoding His-ubiquitin and Flag-RACK1.

-

Treat the transfected cells with this compound or vehicle control for the desired time.

-

Add a proteasome inhibitor (e.g., MG132) for the last 4-6 hours of treatment to allow ubiquitinated proteins to accumulate.

-

Lyse the cells in a denaturing lysis buffer.

-

Incubate the cell lysates with Ni-NTA agarose beads to pull down His-tagged ubiquitinated proteins.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads.

-

Analyze the eluted proteins by Western blotting using an anti-Flag antibody to detect ubiquitinated RACK1. An anti-ubiquitin antibody can be used as a positive control.

Immunoprecipitation and Western Blotting

This protocol is used to analyze the protein levels of β-catenin and RACK1 in cells treated with this compound.

Materials:

-

Cell line of interest

-

This compound

-

Lysis buffer

-

Primary antibodies against β-catenin, RACK1, and a loading control (e.g., GAPDH)

-

Protein A/G agarose beads

-

Secondary antibodies

-

Western blot reagents

Procedure:

-

Treat cells with this compound or vehicle control.

-

Lyse the cells and quantify the protein concentration.

-

For immunoprecipitation, incubate a portion of the cell lysate with the primary antibody (e.g., anti-RACK1) overnight at 4°C.

-

Add Protein A/G agarose beads and incubate for another 1-2 hours.

-

Wash the beads to remove non-specific binding.

-

Elute the immunoprecipitated proteins.

-

For Western blotting, separate the proteins from the cell lysates or the immunoprecipitated samples by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the appropriate primary antibodies.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence detection system.

Logical and Experimental Workflows

This compound Target Validation and Characterization Workflow

Caption: A logical workflow for the discovery and characterization of this compound.

Conclusion

This compound represents a promising therapeutic candidate for cancers with hyperactivated Wnt/β-catenin signaling. Its unique mechanism of action, targeting the UBE2T-RACK1 axis, offers a novel strategy for modulating this critical oncogenic pathway. The data presented in this guide provide a solid foundation for further preclinical and clinical development of this compound and related compounds. The detailed experimental protocols offer a practical resource for researchers aiming to investigate its biological effects. Continued research into the efficacy and safety of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids [en.bio-protocol.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Correction: A novel UBE2T inhibitor suppresses Wnt/β-catenin signaling hyperactivation and gastric cancer progression by blocking RACK1 ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: M435-1279 and the Stabilization of RACK1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of M435-1279, a novel small molecule inhibitor, and its role in the stabilization of the scaffolding protein Receptor for Activated C Kinase 1 (RACK1). This document details the mechanism of action, presents key quantitative data, outlines detailed experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.

Core Concept: this compound Mediated RACK1 Stabilization

This compound is an inhibitor of the ubiquitin-conjugating enzyme E2 T (UBE2T).[1][2] Its primary mechanism of action involves preventing the UBE2T-mediated ubiquitination and subsequent proteasomal degradation of RACK1.[1][3][4] This inhibition leads to an accumulation and stabilization of RACK1, which in turn suppresses the hyperactivation of the Wnt/β-catenin signaling pathway, a critical cascade implicated in the progression of various cancers, including gastric cancer.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of this compound.

Table 1: In Vitro Efficacy of this compound in Gastric Cancer Cell Lines

| Cell Line | Description | IC50 (μM) | Citation |

| HGC27 | Human gastric cancer | 11.88 | |

| MKN45 | Human gastric cancer | 6.93 | |

| AGS | Human gastric cancer | 7.76 | |

| GES-1 | Human normal gastric epithelial | 16.8 |

Table 2: Binding Affinity of this compound

| Binding Partner | Technique | Dissociation Constant (Kd) | Citation |

| UBE2T | Microscale Thermophoresis (MST) | 50.5 μM |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Dosing Regimen | Outcome | Citation |

| BALB/c nude mice with MKN45 xenografts | 5 mg/kg/day, intratumor injection for 18 days | Slowed tumor growth, increased RACK1 expression, decreased Ki-67 and β-catenin expression |

Signaling Pathway

The following diagram illustrates the Wnt/β-catenin signaling pathway and the point of intervention by this compound.

Caption: this compound inhibits UBE2T, stabilizing RACK1 and the β-catenin destruction complex.

Detailed Experimental Protocols

The following are detailed protocols for key experiments cited in the study of this compound. These protocols are synthesized from publicly available information and standard laboratory procedures.

Cell Viability (MTT) Assay

This protocol is for determining the IC50 of this compound in gastric cancer cell lines.

Materials:

-

Gastric cancer cell lines (e.g., HGC27, AGS, MKN45) and a normal gastric epithelial cell line (GES-1).

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS).

-

This compound stock solution (in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

DMSO.

-

96-well plates.

-

Multichannel pipette.

-

Plate reader.

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Prepare serial dilutions of this compound in complete growth medium from a concentrated stock. The final concentrations should range from 0 to 31 µM (e.g., 0, 2, 4, 8, 16, 31 µM).

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

-

Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

RACK1 Ubiquitination Assay (Immunoprecipitation)

This protocol is to assess the effect of this compound on the ubiquitination of RACK1.

Materials:

-

Gastric cancer cells (e.g., HGC27).

-

This compound.

-

Proteasome inhibitor (e.g., MG132).

-

Lysis buffer (e.g., RIPA buffer) with protease and deubiquitinase inhibitors.

-

Anti-RACK1 antibody for immunoprecipitation.

-

Anti-ubiquitin antibody for Western blotting.

-

Protein A/G agarose beads.

-

SDS-PAGE gels and Western blotting apparatus.

Procedure:

-

Culture HGC27 cells to 70-80% confluency.

-

Treat the cells with this compound (e.g., 11.88 µM) for 48 hours. In the last 4-6 hours of incubation, add a proteasome inhibitor (e.g., 20 µM MG132) to allow for the accumulation of ubiquitinated proteins.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Pre-clear the lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysates with an anti-RACK1 antibody overnight at 4°C with gentle rotation.

-

Add fresh protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

-

Wash the beads three to five times with lysis buffer.

-

Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated RACK1.

-

The membrane can be stripped and re-probed with an anti-RACK1 antibody to confirm equal loading of immunoprecipitated RACK1.

RACK1 Stability Assay (Cycloheximide Chase)

This protocol is to determine the effect of this compound on the stability of the RACK1 protein.

Materials:

-

Gastric cancer cells.

-

This compound.

-

Cycloheximide (CHX) stock solution.

-

Lysis buffer.

-

Anti-RACK1 antibody for Western blotting.

-

Anti-β-actin or other loading control antibody.

Procedure:

-

Culture cells and treat with this compound or vehicle control for 24-48 hours.

-

Add cycloheximide (a protein synthesis inhibitor, e.g., 50-100 µg/mL) to the culture medium.

-

Collect cell lysates at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).

-

Prepare protein lysates and determine protein concentration.

-

Perform Western blotting with an anti-RACK1 antibody to detect the levels of RACK1 at each time point.

-

Probe the same blot with a loading control antibody (e.g., β-actin) to ensure equal protein loading.

-

Quantify the band intensities and plot the RACK1 protein level as a percentage of the level at time 0. This will allow for the determination of the RACK1 half-life in the presence and absence of this compound.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for assessing the impact of this compound on RACK1 stabilization and its downstream effects.

Caption: Workflow for evaluating this compound's effect on RACK1 stabilization and function.

References

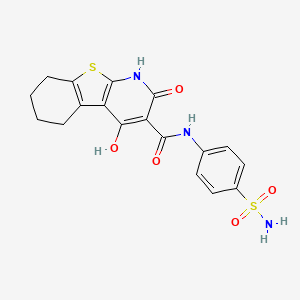

Chemical structure of M435-1279

An In-Depth Technical Guide to M435-1279: A Novel UBE2T Inhibitor for Gastric Cancer Therapy

Introduction

This compound is a novel small molecule inhibitor of the Ubiquitin-Conjugating Enzyme E2 T (UBE2T).[1][2][3] Dysregulation of the Wnt/β-catenin signaling pathway is a critical factor in the progression of several cancers, including gastric cancer.[4] this compound has emerged as a promising therapeutic candidate by virtue of its ability to suppress the hyperactivation of this pathway. It achieves this by preventing the UBE2T-mediated degradation of the Receptor for Activated C Kinase 1 (RACK1), a key negative regulator of Wnt/β-catenin signaling.[1] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, biological activity, and experimental protocols associated with this compound, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C18H17N3O5S2 |

| Molecular Weight | 419.47 g/mol |

| CAS Number | 1359431-16-5 |

| Appearance | Solid |

| Purity | ≥98% |

Mechanism of Action

This compound's primary mechanism of action is the inhibition of UBE2T, an enzyme implicated in the ubiquitination and subsequent proteasomal degradation of specific protein substrates. In the context of gastric cancer, elevated levels of UBE2T lead to the degradation of RACK1. RACK1 functions as a scaffold protein that negatively regulates the Wnt/β-catenin signaling pathway. The degradation of RACK1 results in the hyperactivation of this pathway, promoting cancer progression.

This compound directly binds to UBE2T, inhibiting its enzymatic activity. This inhibition prevents the ubiquitination of RACK1, leading to its accumulation in the cell. Increased levels of RACK1, in turn, suppress the Wnt/β-catenin signaling cascade, resulting in decreased expression of downstream target genes like β-catenin and Ki-67, which are involved in cell proliferation.

Caption: Signaling pathway of this compound in inhibiting gastric cancer progression.

Biological Activity

In Vitro Activity

This compound has demonstrated significant growth inhibitory effects on various gastric cancer cell lines.

| Cell Line | Description | IC50 (μM) |

| HGC27 | Human gastric cancer | 11.88 |

| AGS | Human gastric adenocarcinoma | 7.76 |

| MKN45 | Human gastric cancer | 6.93 |

| GES-1 | Human gastric epithelial | 16.8 |

Binding Affinity

This compound exhibits direct binding to its target, UBE2T.

| Target Protein | Binding Affinity (KD) |

| UBE2T | 50.5 μM |

In Vivo Activity

In a preclinical animal model, this compound has shown efficacy in slowing tumor growth.

| Animal Model | Tumor Type | Dosage and Administration | Outcome |

| BALB/C nude mice | MKN45 xenograft | 5 mg/kg/day; intratumor injection for 18 days | Slowed tumor growth; increased RACK1 expression; decreased Ki-67 and β-catenin expression |

Experimental Protocols

In Vitro Cell Viability Assay

-

Cell Lines: HGC27, AGS, and MKN45 human gastric cancer cells.

-

Treatment: Cells were treated with this compound at concentrations ranging from 0 to 31 μM (e.g., 0, 2, 4, 8, 16, 31 μM) for 48 hours.

-

Analysis: Cell viability was assessed to determine the half-maximal inhibitory concentration (IC50) for each cell line.

In Vivo Antitumor Activity

-

Animal Model: BALB/C nude mice were subcutaneously injected with MKN45 cells to establish a xenograft model.

-

Treatment Initiation: When tumors reached a volume of 75-100 mm³, the mice were randomized into treatment and control groups.

-

Drug Administration: this compound was administered via intratumor injection at a dose of 5 mg/kg/day for 18 consecutive days.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 1359431-16-5 | MOLNOVA [molnova.com]

- 3. selleckchem.com [selleckchem.com]

- 4. A novel UBE2T inhibitor suppresses Wnt/β-catenin signaling hyperactivation and gastric cancer progression by blocking RACK1 ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]

M435-1279: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

M435-1279 is a novel small molecule inhibitor of the ubiquitin-conjugating enzyme E2 T (UBE2T).[1] Its discovery has significant implications for the development of targeted therapies for cancers characterized by aberrant Wnt/β-catenin signaling, particularly gastric cancer.[1] this compound functions by preventing the UBE2T-mediated ubiquitination and subsequent degradation of the scaffolding protein Receptor for Activated C Kinase 1 (RACK1).[1] This stabilization of RACK1 leads to the suppression of the Wnt/β-catenin pathway, thereby inhibiting cancer progression. This document provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, including detailed experimental protocols and a summary of its quantitative data.

Discovery

This compound was identified through a screening process of the Chemdiv and SPECS small molecular compounds libraries. The screening was designed to find a compound that could target the catalytic cysteine 86 residue of UBE2T.[1] This targeted approach led to the identification of this compound as a potent inhibitor of UBE2T.

Chemical Synthesis

The detailed chemical synthesis protocol for this compound is not publicly available in the primary research literature. The compound was identified from commercial libraries, and its synthesis is likely proprietary.

Chemical Properties

| Property | Value |

| Molecular Formula | C₁₈H₁₇N₃O₅S₂ |

| Molecular Weight | 419.47 g/mol |

| CAS Number | 1359431-16-5 |

Quantitative Data

In Vitro Efficacy

The following table summarizes the in vitro activity of this compound against various gastric cancer cell lines.

| Cell Line | Description | IC₅₀ (µM) |

| HGC27 | Human gastric cancer | 11.88 |

| MKN45 | Human gastric cancer | 6.93 |

| AGS | Human gastric cancer | 7.76 |

| GES-1 | Human gastric epithelial | 16.8 |

Data extracted from Yu et al., 2021.

Binding Affinity

The binding affinity of this compound to its target, UBE2T, was determined by surface plasmon resonance (SPR).

| Parameter | Value |

| Binding Constant (K D) | 50.5 µM |

Data extracted from Yu et al., 2021.

In Vivo Efficacy

The in vivo efficacy of this compound was evaluated in a xenograft mouse model using MKN45 gastric cancer cells.

| Treatment Group | Dosage | Tumor Growth Inhibition |

| This compound | 5 mg/kg/day | Significant slowing of tumor growth |

Data extracted from Yu et al., 2021.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is based on the methodology described in the primary research for this compound.

Materials:

-

Gastric cancer cell lines (HGC27, MKN45, AGS) and normal gastric epithelial cells (GES-1)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

This compound stock solution (in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 2, 4, 8, 16, 31 µM) for 48 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated) cells. The IC₅₀ value is determined from the dose-response curve.

In Vivo Xenograft Mouse Model

This protocol is a representation of the in vivo studies conducted on this compound.

Materials:

-

BALB/c nude mice (4-6 weeks old)

-

MKN45 human gastric cancer cells

-

Matrigel

-

This compound solution (for injection)

-

Calipers

Procedure:

-

Subcutaneously inject a suspension of 5 x 10⁶ MKN45 cells in 100 µL of a 1:1 mixture of medium and Matrigel into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (approximately 100 mm³).

-

Randomly assign the mice to a control group and a treatment group.

-

Administer this compound (5 mg/kg/day) or a vehicle control via intratumoral injection for a specified period (e.g., 18 days).

-

Measure the tumor volume every few days using calipers (Volume = 0.5 × length × width²).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for RACK1, Ki-67, and β-catenin).

Signaling Pathway and Experimental Workflow Visualizations

This compound Mechanism of Action

Caption: Mechanism of this compound in the UBE2T-RACK1-Wnt/β-catenin signaling axis.

Experimental Workflow for In Vitro Evaluation

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

References

M435-1279: A Technical Guide to its Target Binding Affinity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

M435-1279 is a small molecule inhibitor of the UBE2T (Ubiquitin Conjugating Enzyme E2 T).[1][2][3] By targeting UBE2T, this compound prevents the ubiquitination and subsequent degradation of the Receptor for Activated C Kinase 1 (RACK1).[1][3] This action leads to the inhibition of hyperactivated Wnt/β-catenin signaling, a pathway critically implicated in the progression of various cancers, including gastric cancer. This document provides a comprehensive overview of the binding affinity of this compound, its mechanism of action, and the experimental data supporting its activity.

Target Binding Affinity

This compound directly binds to the UBE2T enzyme. The binding affinity has been quantified, demonstrating a direct interaction between the inhibitor and its target.

| Parameter | Value | Target | Method |

| KD | 50.5 μM | UBE2T | Not Specified |

Table 1: Binding Affinity of this compound to UBE2T. The dissociation constant (KD) indicates the binding affinity of this compound to its target, UBE2T.

In Vitro Efficacy: Cell Viability

The inhibitory action of this compound on the Wnt/β-catenin pathway translates to anti-proliferative effects in cancer cell lines. The half-maximal inhibitory concentration (IC50) has been determined in several gastric cancer cell lines and a normal gastric epithelial cell line.

| Cell Line | Cell Type | IC50 (μM) |

| GES-1 | Normal Gastric Epithelial | 16.8 |

| HGC27 | Gastric Cancer | 11.88 |

| MKN45 | Gastric Cancer | 6.93 |

| AGS | Gastric Cancer | 7.76 |

Table 2: IC50 Values of this compound in Human Cell Lines. The data demonstrates the cytotoxic and growth-inhibitory effects of this compound on gastric cancer cells.

Mechanism of Action: Wnt/β-catenin Signaling Pathway

This compound functions by modulating the Wnt/β-catenin signaling pathway through its inhibition of UBE2T. In a state of pathway hyperactivation, UBE2T mediates the degradation of RACK1. By inhibiting UBE2T, this compound stabilizes RACK1 levels, which in turn suppresses the aberrant Wnt/β-catenin signaling.

Caption: Signaling pathway of this compound action.

Experimental Protocols

The following are summaries of the experimental methodologies used to characterize this compound.

Cell Viability Assay

-

Cell Lines: HGC27, AGS, MKN45, and GES-1 cells.

-

Procedure:

-

Cells were seeded in 96-well plates.

-

After overnight incubation, cells were treated with varying concentrations of this compound (e.g., 0, 2, 4, 8, 16, 31 μM or 0, 4, 8, 12, 16, 20 μM).

-

Cells were incubated for 48 hours.

-

Cell viability was assessed using a standard method such as MTT or CCK-8 assay.

-

The IC50 values were calculated from the dose-response curves.

-

In Vivo Xenograft Model

-

Animal Model: BALB/C nude mice with MKN45 cell xenografts.

-

Procedure:

-

MKN45 cells were subcutaneously injected into the mice.

-

When tumors reached a volume of 75–100 mm³, the mice were randomized into treatment and control groups.

-

This compound was administered via intratumoral injection at a dosage of 5 mg/kg/day for 18 days.

-

Tumor growth was monitored throughout the study.

-

At the end of the study, tumors were excised and analyzed for the expression of RACK1, Ki-67, and β-catenin proteins via immunohistochemistry.

-

Caption: Experimental workflow for in vitro and in vivo studies.

Conclusion

This compound is a promising inhibitor of UBE2T with a demonstrated ability to disrupt the Wnt/β-catenin signaling pathway. Its direct binding to UBE2T and subsequent effects on cancer cell proliferation, both in vitro and in vivo, highlight its potential as a therapeutic agent. Further investigation into its binding kinetics and the development of more detailed experimental protocols will be crucial for its continued development.

References

M435-1279: A Technical Guide to a Novel UBE2T Inhibitor for Wnt/β-Catenin Signaling Pathway Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

M435-1279 (CAS Number: 1359431-16-5) is a small molecule inhibitor of the UBE2T (Ubiquitin Conjugating Enzyme E2 T).[1][2][3] This compound has emerged as a significant tool for investigating the role of the Wnt/β-catenin signaling pathway in oncogenesis, particularly in gastric cancer.[1][4] this compound functions by preventing the UBE2T-mediated ubiquitination and subsequent degradation of the scaffolding protein RACK1 (Receptor for Activated C Kinase 1). The stabilization of RACK1 leads to the suppression of the hyperactivated Wnt/β-catenin signaling cascade, presenting a promising therapeutic strategy. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological data, and detailed experimental protocols for its investigation.

Mechanism of Action

This compound exerts its biological effects through a precise molecular mechanism targeting the ubiquitin-proteasome system and its intersection with a critical oncogenic signaling pathway.

1.1. Inhibition of UBE2T and Stabilization of RACK1

This compound is a direct inhibitor of UBE2T, an E2 ubiquitin-conjugating enzyme. In the context of gastric cancer, elevated levels of UBE2T lead to the ubiquitination of the RACK1 protein. This ubiquitination marks RACK1 for proteasomal degradation. By inhibiting UBE2T, this compound prevents this degradation, leading to the stabilization and accumulation of RACK1.

1.2. Suppression of the Wnt/β-catenin Signaling Pathway

RACK1 is a crucial negative regulator of the Wnt/β-catenin signaling pathway. It is a component of the β-catenin destruction complex, which also includes Axin, APC (Adenomatous Polyposis Coli), and GSK3β (Glycogen Synthase Kinase 3β). By stabilizing this complex, RACK1 facilitates the phosphorylation and subsequent degradation of β-catenin.

In the presence of high UBE2T activity, RACK1 is degraded, leading to the disassembly of the destruction complex. This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate the transcription of target genes (e.g., c-Myc, Cyclin D1) that drive cell proliferation and tumor progression.

This compound, by stabilizing RACK1, restores the function of the β-catenin destruction complex, thereby suppressing the hyperactivation of the Wnt/β-catenin pathway.

Signaling Pathway Diagram

Caption: this compound inhibits UBE2T, stabilizing RACK1 and the β-catenin destruction complex.

Pharmacological Data

The following tables summarize the key quantitative data for this compound based on published literature.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Reference |

| IC₅₀ | HGC27 (gastric cancer) | 11.88 µM | |

| MKN45 (gastric cancer) | 6.93 µM | ||

| AGS (gastric cancer) | 7.76 µM | ||

| GES-1 (normal gastric mucosa) | 16.8 µM | ||

| K_d_ | UBE2T | 50.5 µM |

Table 2: In Vivo Activity of this compound

| Animal Model | Treatment | Outcome | Reference |

| BALB/c nude mice with MKN45 xenografts | 5 mg/kg/day, intratumor injection for 18 days | Slowed tumor growth, increased RACK1 expression, decreased Ki-67 and β-catenin expression. |

Experimental Protocols

The following are representative protocols for key experiments to evaluate the activity of this compound. These are based on standard methodologies and the information available from the primary literature.

3.1. Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of this compound in cancer cell lines.

Experimental Workflow

Caption: Workflow for determining cell viability using the MTT assay.

Materials:

-

Gastric cancer cell lines (e.g., HGC27, MKN45, AGS) and a normal gastric mucosal cell line (e.g., GES-1)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete culture medium in a 96-well plate. Incubate overnight at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0, 2, 4, 8, 16, 32 µM). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC₅₀ value using non-linear regression analysis.

3.2. In Vivo Xenograft Model

This protocol describes the evaluation of the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

BALB/c nude mice (4-6 weeks old)

-

MKN45 gastric cancer cells

-

Matrigel

-

This compound

-

Vehicle solution (e.g., DMSO, PEG300, Tween 80, saline)

-

Calipers

-

Syringes and needles

Procedure:

-

Cell Implantation: Harvest MKN45 cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL. Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

-

Tumor Growth and Grouping: Monitor the mice for tumor growth. When the tumors reach a volume of approximately 100 mm³, randomize the mice into treatment and control groups (n=6-8 per group).

-

Treatment Administration: Prepare a formulation of this compound for intratumoral injection (e.g., 5 mg/kg). Administer the this compound formulation or the vehicle control directly into the tumors daily for 18 days.

-

Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (length × width²)/2.

-

Endpoint and Analysis: At the end of the treatment period, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., Western blotting for RACK1, β-catenin, and Ki-67). Compare the tumor growth rates and final tumor weights between the treatment and control groups.

3.3. In Vivo Ubiquitination Assay

This protocol is for assessing the effect of this compound on the ubiquitination of RACK1 in cells.

Materials:

-

HGC27 cells

-

Plasmids encoding HA-tagged ubiquitin and Flag-tagged RACK1

-

Transfection reagent

-

This compound

-

MG132 (proteasome inhibitor)

-

Lysis buffer (e.g., RIPA buffer) with protease and deubiquitinase inhibitors

-

Anti-Flag antibody conjugated to agarose beads

-

Antibodies for Western blotting: anti-HA, anti-Flag, anti-RACK1

Procedure:

-

Transfection: Co-transfect HGC27 cells with plasmids encoding HA-ubiquitin and Flag-RACK1 using a suitable transfection reagent.

-

Treatment: After 24 hours, treat the cells with this compound (e.g., 11.88 µM) or vehicle (DMSO) for 24 hours. In the last 4-6 hours of treatment, add MG132 (10 µM) to allow for the accumulation of ubiquitinated proteins.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Immunoprecipitation: Incubate the cell lysates with anti-Flag agarose beads overnight at 4°C with gentle rotation to immunoprecipitate Flag-RACK1.

-

Washing: Wash the beads three times with lysis buffer.

-

Elution: Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

-

Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunodetection: Probe the membrane with an anti-HA antibody to detect ubiquitinated RACK1. Subsequently, probe the same membrane with an anti-Flag or anti-RACK1 antibody to confirm the immunoprecipitation of RACK1. Analyze the input lysates to confirm the expression of the transfected proteins.

Conclusion

This compound is a valuable research tool for studying the UBE2T-RACK1-Wnt/β-catenin signaling axis. Its specific mechanism of action and demonstrated efficacy in preclinical models of gastric cancer highlight its potential as a lead compound for the development of novel cancer therapeutics. The data and protocols presented in this guide are intended to facilitate further research into the biological activities and therapeutic applications of this compound.

References

Yu Z, et al. A novel UBE2T inhibitor suppresses Wnt/β-catenin signaling hyperactivation and gastric cancer progression by blocking RACK1 ubiquitination. Oncogene. 2021 Feb;40(5):1027-1042. MedchemExpress. This compound | UBE2T Inhibitor. Selleck Chemicals. This compound | Wnt/beta-catenin inhibitor. MOLNOVA. This compound | 1359431-16-5. Spandidos Publications. Ubiquitin-conjugating enzymes as potential biomarkers and therapeutic targets for digestive system cancers (Review).

References

- 1. A novel UBE2T inhibitor suppresses Wnt/β-catenin signaling hyperactivation and gastric cancer progression by blocking RACK1 ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. research.mpu.edu.mo [research.mpu.edu.mo]

- 4. PrimoVeNde [liuc.primo.exlibrisgroup.com]

M435-1279: A Novel UBE2T Inhibitor for Sensitizing Glioblastoma to Temozolomide Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors, largely due to its resistance to conventional therapies like temozolomide (TMZ). Recent research has identified the ubiquitin-conjugating enzyme E2 T (UBE2T) as a key player in promoting TMZ resistance in GBM. The novel small molecule inhibitor, M435-1279, targets UBE2T, leading to the inhibition of the Wnt/β-catenin signaling pathway and subsequently sensitizing GBM cells to TMZ. This technical guide provides a comprehensive overview of the role of this compound in glioblastoma, detailing its mechanism of action, summarizing key preclinical data, and outlining experimental protocols for further investigation.

Introduction to UBE2T and this compound in Glioblastoma

Glioblastoma is characterized by poor prognosis and high rates of recurrence, with chemoresistance being a major therapeutic hurdle.[1] The ubiquitin-conjugating enzyme E2 T (UBE2T) has been identified as a significant contributor to the malignant progression of various tumors, including GBM.[1] Overexpression of UBE2T in GBM is associated with resistance to the standard-of-care chemotherapeutic agent, temozolomide (TMZ).[1][2]

This compound is a novel, specific inhibitor of UBE2T.[3] Its primary mechanism of action involves the inhibition of the Wnt/β-catenin signaling pathway, which is hyperactivated in many cancers and contributes to tumor progression and drug resistance. By targeting UBE2T, this compound represents a promising strategy to overcome TMZ resistance in glioblastoma.

Mechanism of Action of this compound

This compound functions by preventing the UBE2T-mediated degradation of the Receptor for Activated C Kinase 1 (RACK1). RACK1 is a scaffold protein that negatively regulates the Wnt/β-catenin signaling pathway. In the presence of high UBE2T levels, RACK1 is ubiquitinated and targeted for degradation, leading to the hyperactivation of Wnt/β-catenin signaling. This results in the nuclear translocation of β-catenin and the subsequent upregulation of its downstream target genes, including the anti-apoptotic protein survivin and the transcription factor c-Myc, both of which contribute to TMZ resistance.

By inhibiting UBE2T, this compound stabilizes RACK1, which in turn suppresses the Wnt/β-catenin pathway. This leads to decreased levels of nuclear β-catenin, survivin, and c-Myc, thereby restoring the sensitivity of glioblastoma cells to TMZ-induced apoptosis.

Signaling Pathway Diagram

Preclinical Data Summary

The efficacy of this compound has been evaluated in preclinical models of glioblastoma, demonstrating its potential as a chemosensitizing agent.

In Vitro Studies

In vitro experiments using the human glioblastoma cell lines U251 and U87 have shown that this compound can effectively increase the sensitivity of these cells to TMZ.

Table 1: In Vitro Efficacy of this compound in Glioblastoma Cell Lines

| Assay Type | Cell Lines | Treatment Conditions | Key Findings | Reference |

| Cell Viability (CCK-8) | U251, U87 | This compound (0-100 µM) for 48h | Dose-dependent decrease in cell viability. | |

| Cell Viability (CCK-8) | U251, U87 | This compound (10 µM) for 24-96h | Time-dependent decrease in cell viability. | |

| Combination Therapy (CCK-8) | U251, U87 | TMZ (0-800 µM) +/- this compound (5 µM) for 72h | This compound significantly enhanced the growth-suppressive effect of TMZ. | |

| Colony Formation Assay | U251, U87 | TMZ and/or this compound | Combined treatment with this compound and TMZ led to reduced colony formation compared to TMZ alone. |

In Vivo Studies

A xenograft mouse model was utilized to assess the in vivo efficacy of this compound in combination with TMZ.

Table 2: In Vivo Efficacy of this compound in a Glioblastoma Xenograft Model

| Animal Model | Tumor Type | Treatment Groups | Key Findings | Reference |

| Xenograft Mouse Model | Glioblastoma | Control, TMZ alone, this compound + TMZ | Combined treatment with this compound and TMZ resulted in superior tumor growth suppression compared to TMZ alone. |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments to study the effects of this compound in glioblastoma.

Cell Culture

-

Cell Lines: Human glioblastoma cell lines U251 and U87 MG.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (CCK-8)

This protocol assesses the effect of this compound on the viability of glioblastoma cells.

-

Cell Seeding: Plate U251 or U87 cells in 96-well plates at a density of 5 x 10^3 cells/well and allow them to adhere for 24 hours.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 2, 5, 10, 20, 50, 100 µM) and/or TMZ (e.g., 0, 10, 25, 50, 100, 200, 400, 800 µM).

-

Incubation: Incubate the plates for the desired time period (e.g., 48 or 72 hours).

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

Colony Formation Assay

This assay evaluates the long-term effect of this compound on the proliferative capacity of glioblastoma cells.

-

Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.

-

Treatment: After 24 hours, treat the cells with this compound and/or TMZ at the desired concentrations.

-

Incubation: Culture the cells for 10-14 days, replacing the medium with fresh treatment-containing medium every 3 days.

-

Staining:

-

Wash the colonies with Phosphate-Buffered Saline (PBS).

-

Fix the colonies with 4% paraformaldehyde for 15 minutes.

-

Stain with 0.1% crystal violet for 20 minutes.

-

-

Quantification: Wash the plates with water, air dry, and count the number of colonies (typically >50 cells).

Western Blotting

This technique is used to detect the protein levels of UBE2T and components of the Wnt/β-catenin pathway.

-

Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against UBE2T, β-catenin, c-Myc, survivin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Glioblastoma Xenograft Model

This protocol describes the establishment of an intracranial glioblastoma model in immunodeficient mice to evaluate the in vivo efficacy of this compound.

-

Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice, 4-6 weeks old).

-

Cell Preparation: Harvest U251 or U87 cells and resuspend them in sterile, serum-free medium or PBS at a concentration of 1 x 10^5 to 1 x 10^6 cells in a small volume (e.g., 2-5 µL).

-

Intracranial Injection:

-

Anesthetize the mouse and secure it in a stereotactic frame.

-

Create a burr hole in the skull over the desired injection site (e.g., the striatum).

-

Slowly inject the cell suspension into the brain parenchyma.

-

-

Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques (e.g., bioluminescence imaging if using luciferase-expressing cells) or by observing clinical signs.

-

Treatment:

-

Once tumors are established, randomize mice into treatment groups (e.g., vehicle control, TMZ alone, this compound + TMZ).

-

Administer treatments via an appropriate route (e.g., oral gavage for TMZ, intraperitoneal or intravenous injection for this compound). Dosing regimens should be optimized, for example, TMZ at 25-50 mg/kg for 5 consecutive days and this compound at a clinically relevant dose.

-

-

Efficacy Evaluation: Monitor tumor volume and the overall survival of the mice. At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry, Western blotting).

Conclusion and Future Directions

This compound is a promising UBE2T inhibitor that has demonstrated the ability to sensitize glioblastoma cells to temozolomide in preclinical models. Its mechanism of action through the inhibition of the UBE2T/RACK1/Wnt/β-catenin signaling axis provides a strong rationale for its further development. Future studies should focus on optimizing the in vivo dosing and delivery of this compound, exploring its efficacy in a wider range of patient-derived glioblastoma models, and identifying potential biomarkers to predict treatment response. The combination of this compound with TMZ represents a potential therapeutic strategy to overcome chemoresistance and improve outcomes for patients with glioblastoma.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. On optimal temozolomide scheduling for slowly growing glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Combination therapy in a xenograft model of glioblastoma: enhancement of the antitumor activity of temozolomide by an MDM2 antagonist - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for M435-1279, a Novel UBE2T Inhibitor

For Research Use Only. Not for use in diagnostic procedures.

Introduction

M435-1279 is a potent and specific inhibitor of the Ubiquitin-Conjugating Enzyme E2 T (UBE2T).[1][2][3] It functions by blocking the UBE2T-mediated ubiquitination and subsequent degradation of the scaffold protein RACK1 (Receptor for Activated C Kinase 1).[1][2] This inhibition leads to the suppression of hyperactivated Wnt/β-catenin signaling, a pathway critically implicated in the progression of various cancers, particularly gastric cancer. These application notes provide detailed protocols for the in vitro use of this compound to study its effects on cell viability and ubiquitination.

Physicochemical and Biological Properties

| Property | Value | Reference |

| CAS Number | 1359431-16-5 | |

| Molecular Formula | C₁₈H₁₇N₃O₅S₂ | |

| Molecular Weight | 419.47 g/mol | |

| Target | UBE2T | |

| Binding Affinity (Kd) | 50.5 μM (for UBE2T) | |

| Solubility | In DMSO: ≥ 50 mg/mL (119.20 mM) | |

| Storage | Stock solution: -80°C (6 months); -20°C (1 month). Protect from light. |

Quantitative In Vitro Data

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound in various gastric cancer cell lines and a normal gastric epithelial cell line after 48 hours of treatment.

| Cell Line | Cell Type | IC₅₀ Value (μM) | Reference |

| HGC27 | Human Gastric Cancer | 11.88 | |

| MKN45 | Human Gastric Cancer | 6.93 | |

| AGS | Human Gastric Cancer | 7.76 | |

| GES-1 | Human Gastric Epithelial | 16.8 |

Signaling Pathway Diagram

Caption: this compound inhibits UBE2T, preventing RACK1 degradation and suppressing Wnt signaling.

Experimental Protocols

Cell Viability MTT Assay

This protocol is to determine the effect of this compound on the viability of adherent gastric cancer cells. The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Materials:

-

Gastric cancer cell lines (e.g., HGC27, MKN45, AGS)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

DMSO (cell culture grade)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Protocol Workflow:

Caption: Workflow for the MTT cell viability assay.

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed approximately 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 20 mM). From this stock, prepare serial dilutions in complete growth medium to achieve final desired concentrations (e.g., 0, 2, 4, 8, 16, 31 µM). The final DMSO concentration should be less than 0.1% to avoid solvent toxicity.

-

Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions (or vehicle control) to the respective wells.

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plate for an additional 4 hours at 37°C, protected from light.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

-

Absorbance Reading: Incubate the plate at room temperature in the dark for 2 hours. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results and determine the IC₅₀ value.

In Vitro Ubiquitination Assay (Immunoprecipitation-based)

This protocol is designed to assess the effect of this compound on the ubiquitination of RACK1 in cells.

Materials:

-

Gastric cancer cells (e.g., HGC27)

-

This compound

-

Proteasome inhibitor (e.g., MG132)

-

Lysis buffer (e.g., RIPA buffer) containing protease and deubiquitinase inhibitors (e.g., NEM, PMSF)

-

Primary antibodies: anti-RACK1, anti-Ubiquitin

-

Protein A/G agarose beads

-

SDS-PAGE and Western blot reagents

Protocol Workflow:

Caption: Workflow for the in vitro ubiquitination assay.

Procedure:

-

Cell Culture and Treatment: Culture HGC27 cells to 70-80% confluency. Treat the cells with the desired concentration of this compound (e.g., 11.88 µM) for 48 hours. In the last 4-6 hours of incubation, add a proteasome inhibitor like MG132 (10 µM) to allow for the accumulation of ubiquitinated proteins.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and deubiquitinase inhibitors. Scrape the cells and collect the lysate.

-

Lysate Preparation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube. Determine the protein concentration using a BCA or Bradford assay.

-

Immunoprecipitation (IP): a. Incubate a sufficient amount of cell lysate (e.g., 500-1000 µg of protein) with an anti-RACK1 antibody for 4 hours to overnight at 4°C with gentle rotation. b. Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for an additional 2 hours at 4°C.

-

Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer to remove non-specific binding.

-

Elution: Elute the immunoprecipitated proteins from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

-

Western Blotting: a. Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane. b. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. c. Incubate the membrane with an anti-Ubiquitin antibody overnight at 4°C. d. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. e. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: A decrease in the high molecular weight smear (polyubiquitinated RACK1) in the this compound-treated sample compared to the control indicates inhibition of RACK1 ubiquitination. The membrane can be stripped and re-probed for RACK1 as a loading control for the immunoprecipitation.

References

Application Notes and Protocols: M435-1279 Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

The M435-1279 cell line is a proprietary human epithelial cell line developed for use in high-throughput screening and cancer research. These cells are adherent and exhibit robust growth under the specified culture conditions. This document provides detailed protocols for the routine culture, cryopreservation, and characterization of the this compound cell line, along with data on the effects of common culture variables on cell proliferation and viability.

Cell Culture Media and Reagents

| Reagent | Supplier | Catalog Number | Storage |

| DMEM, high glucose, GlutaMAX™ | Thermo Fisher Scientific | 10566016 | 2-8°C |

| Fetal Bovine Serum (FBS), Qualified | Thermo Fisher Scientific | 26140079 | -20°C |

| Penicillin-Streptomycin (10,000 U/mL) | Thermo Fisher Scientific | 15140122 | -20°C |

| TrypLE™ Express Enzyme (1X), no phenol red | Thermo Fisher Scientific | 12604013 | 2-8°C |

| Dulbecco's Phosphate-Buffered Saline (DPBS), no calcium, no magnesium | Thermo Fisher Scientific | 14190144 | Room Temperature |

| DMSO, Sterile, Cell Culture Grade | Sigma-Aldrich | D2650 | Room Temperature |

This compound Complete Growth Medium:

-

DMEM, high glucose, GlutaMAX™

-

10% (v/v) Fetal Bovine Serum

-

1% (v/v) Penicillin-Streptomycin

Protocols

Thawing of Cryopreserved this compound Cells

A critical step to ensure high viability is the rapid thawing of cryopreserved cells.

Protocol:

-

Warm the complete growth medium to 37°C in a water bath.

-

Remove a vial of this compound cells from liquid nitrogen storage.

-

Immerse the vial in the 37°C water bath, ensuring the cap remains above the water line, until only a small ice crystal remains.

-

Wipe the vial with 70% ethanol before opening in a sterile cell culture hood.

-

Gently transfer the cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-